1-Aminocyclopropanecarboxylic acid
Overview
Description
1-Aminocyclopropanecarboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid . ACC is a partial agonist acting at the N-methyl-D-aspartate (NMDA) receptor glycine modulatory site . It serves as a bio-synthetic precursor for the plant hormone ethylene and plays a vital role in plant development .
Synthesis Analysis
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . A study reported the inactivation of gnmY in vivo and biochemical characterization of GnmY in vitro, assigning GnmY as the first bacterial free ACC synthase that catalyzes the synthesis of ACC from S-adenosyl methionine .Molecular Structure Analysis
ACC is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is not chiral, unlike most α-amino acids .Chemical Reactions Analysis
ACC is the direct precursor of the plant hormone ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC also exhibits ethylene-independent signaling .Physical And Chemical Properties Analysis
ACC is a white solid . It is a disubstituted cyclic α-amino acid . It is not chiral, unlike most α-amino acids .Scientific Research Applications
Ethylene Precursor in Plant Physiology
ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
ACC as an Independent Growth Regulator
Recent studies suggest that ACC plays a signaling role independent of ethylene biosynthesis . It has been found to regulate plant development and is involved in cell wall signaling, guard mother cell division, and pathogen virulence .
Role in Plant Hormone Interactions
ACC is part of a complex network of phytohormonal interactions. It has been used to study indirect ethylene interactions based on content levels with other phytohormonal groups in plants .
Use in Liquid Chromatography-Mass Spectrometry
ACC, along with other phytohormones, can be quantified using liquid chromatography-tandem mass spectrometry . This method facilitates the analysis of 15 compounds, including ACC, auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic acid .
Nitrogen and Carbon Source for Soil Microorganisms
ACC can be used by soil microorganisms, both bacteria and fungi, as a source of nitrogen and carbon . Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
Mechanism of Action
Target of Action
1-Aminocyclopropanecarboxylic Acid (ACC) is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . ACC also acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor .
Mode of Action
ACC’s interaction with its targets results in a wide range of effects. As a precursor to ethylene, ACC plays a crucial role in the biosynthesis of this plant hormone . Additionally, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, enhancing pollen tube attraction . It also activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Biochemical Pathways
ACC is involved in the ethylene biosynthesis pathway. Its biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. SAM is then converted to ACC by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .
Pharmacokinetics
It is known that acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
Result of Action
The action of ACC results in a variety of molecular and cellular effects. As a precursor to ethylene, ACC influences a wide range of developmental processes and responses to biotic and abiotic stresses . As an agonist of the NMDA receptor, ACC elicits protection against glutamate-induced neurotoxicity in neurons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACC. For example, using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
Safety and Hazards
ACC is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
properties
IUPAC Name |
1-aminocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJPWUMXBYXFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Record name | 1-Aminocyclopropanecarboxylic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/1-Aminocyclopropanecarboxylic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9039577 | |
Record name | 1-Aminocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Aminocyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Aminocyclopropanecarboxylic acid | |
CAS RN |
22059-21-8 | |
Record name | 1-Aminocyclopropane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22059-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Aminocyclopropane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminocyclopropanecarboxylic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02085 | |
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Record name | 22059-21-8 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98430 | |
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Record name | 1-Aminocyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINOCYCLOPROPANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9EJ633GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Aminocyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 - 231 °C | |
Record name | 1-Aminocyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036458 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-Aminocyclopropanecarboxylic acid (ACPC) acts as a high-affinity partial agonist at the strychnine-insensitive glycine recognition site associated with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. [] This interaction is crucial because the occupation of these glycine sites is required for the proper functioning of NMDA receptor-coupled cation channels. [] As a partial agonist, ACPC can both stimulate and inhibit NMDA receptor activity depending on its concentration and the presence of other ligands like glutamate. [, ] This dual action contributes to its neuroprotective effects by reducing excessive NMDA receptor activation and excitotoxicity. [, , ]
ANone: While the provided research articles don't explicitly detail all spectroscopic data, we can confirm:
- Spectroscopic Data: For specific spectroscopic data (NMR, IR, etc.), refer to individual publications focused on ACPC synthesis or characterization. [, ]
ANone: The provided research focuses primarily on ACPC's biological activity. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents) is limited within these articles.
A: The provided research primarily focuses on ACPC's role as a ligand for the NMDA receptor. While ACPC is derived from 1-aminocyclopropanecarboxylic acid, a precursor in ethylene biosynthesis in plants, [, , ] the provided articles do not elaborate on its direct catalytic properties or applications in chemical reactions.
ANone: While the research highlights ACPC's potential therapeutic benefits, the articles provided do not delve into detailed computational chemistry studies, simulations, QSAR models, or structure-activity relationship analyses.
A: While not extensively explored in these articles, modifications to the ACPC structure, particularly substitutions on the cyclopropane ring, can influence its conformational properties and potentially impact its interaction with the NMDA receptor. [, , , ] Further research is needed to fully elucidate the SAR of ACPC and design analogs with improved potency and selectivity.
ANone: The provided research focuses on the scientific and pharmacological aspects of ACPC. It does not discuss SHE (Safety, Health, and Environment) regulations or compliance information.
A: Research indicates that ACPC exhibits favorable pharmacokinetic properties across multiple species, including mice, rats, monkeys, dogs, and humans. [] Its volume of distribution remains consistent across these species, and its clearance aligns with glomerular filtration rates, except in dogs where tubular reabsorption plays a role. [] Notably, allometric relationships for ACPC clearance and half-life show predictability across these species. []
ANone: ACPC has demonstrated neuroprotective effects both in vitro and in vivo:
- In vitro: ACPC effectively protects cerebellar granule cells from glutamate-induced neurotoxicity, a key mechanism implicated in neurodegenerative diseases. [, , ] It achieves this by reducing NMDA-stimulated increases in cGMP levels and intracellular calcium concentrations ([Ca+2]i), thus mitigating excitotoxic damage. [, ]
- In vivo: In gerbil models of forebrain ischemia, ACPC administration significantly improved survival rates and protected hippocampal CA1 neurons from ischemic damage. [] Moreover, in stroke-prone spontaneously hypertensive rats (SHRSP), chronic ACPC treatment normalized blood pressure, reduced stroke mortality, and increased plasma superoxide dismutase (SOD) activity, suggesting antioxidant and vascular protective effects. [] These findings were corroborated by decreased levels of oxidative stress markers like nitrotyrosine and 8-hydroxy-2′-deoxyguanosine (8-OHdG) in the brain. []
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